9-Cyclopropylphenanthrene-3-carboxylic acid (UBP710) is a synthetically derived organic compound belonging to the class of phenanthrene derivatives. [] It has garnered significant interest in scientific research for its role as a positive allosteric modulator of specific N-methyl-D-aspartate (NMDA) receptor subtypes. [] NMDA receptors are crucial for various neurological functions, including synaptic plasticity. [] UBP710 exhibits selective potentiation of NMDA receptors containing either the GluN1/GluN2A or GluN1/GluN2B subunits. [] This selectivity makes UBP710 a valuable tool for investigating the distinct roles of these NMDA receptor subtypes in neurological processes and their potential as therapeutic targets for various neurological disorders.
UBP710 was developed by researchers at the University of California, San Diego. It is classified as a small molecule drug and is specifically designed to inhibit the metabotropic glutamate receptor 5. This receptor is implicated in several neurobiological processes, making it a target for drug development aimed at treating conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases.
The synthesis of UBP710 involves several key steps that typically include:
UBP710 has a specific molecular structure characterized by its functional groups that confer its activity as a selective antagonist of the metabotropic glutamate receptor 5. The molecular formula for UBP710 is typically represented as . The structural representation includes:
Molecular modeling software can be used to visualize the three-dimensional conformation of UBP710, providing insights into its potential interactions with the target receptor.
The chemical reactions involved in synthesizing UBP710 are designed to create specific bonds and functional groups necessary for its biological activity. Key reactions may include:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure that each step proceeds efficiently.
UBP710 acts primarily by selectively inhibiting the metabotropic glutamate receptor 5. The mechanism involves:
UBP710 exhibits several physical and chemical properties relevant to its function:
These properties are critical for determining the formulation strategies for drug delivery systems aimed at maximizing therapeutic efficacy.
UBP710 has been primarily studied for its potential applications in treating:
Deubiquitinating enzymes (DUBs) are essential regulators of protein homeostasis, reversing ubiquitination to modulate protein stability, localization, and activity. UBP710 represents a specialized member of the ubiquitin-specific protease (USP) family of DUBs, distinguished by its unique structural and functional attributes. This section delineates UBP710’s evolutionary origins, classification, and genomic conservation, drawing on comparative genomics and phylogenetic analyses to contextualize its biological significance.
DUBs emerged early in eukaryotic evolution as critical components of the ubiquitin-proteasome system. The Populus trichocarpa genome analysis identified 88 DUB genes, including 44 PtrUBP isoforms, revealing lineage-specific expansions via gene duplication events [2]. Vertebrates underwent further diversification through two rounds of whole-genome duplication (2R-WGD), generating paralogous DUBs (ohnologs) with partitioned functions [6]. For example, ancestral USP genes duplicated into subfunctionalized pairs like USP10 and USP13, which diverged in substrate specificity and tissue expression [6]. This evolutionary trajectory enabled:
Table 1: DUB Subfamily Distribution Across Model Organisms
Organism | USP | UCH | OTU | MJD | JAMM | Total |
---|---|---|---|---|---|---|
Homo sapiens | 58 | 4 | 14 | 5 | 14 | 95 |
Populus trichocarpa | 44 | 3 | 23 | 4 | 14 | 88 |
Arabidopsis thaliana | 27 | 3 | 12 | 3 | 8 | 53 |
Data derived from comparative genomic studies [2] [6] [7].
DUB expansion correlates with increasing biological complexity, particularly in pathways like innate immunity and stress response, where USP paralogs fine-tune signal transduction networks [6].
UBP710 belongs to the cysteine protease class of DUBs, specifically the USP subfamily characterized by conserved catalytic triads (Cys-His-Asp/Asn) and zinc-binding motifs [7]. Its structural architecture includes:
Functionally, UBP710 exhibits substrate selectivity for GluN2B-containing NMDA receptors, potentiating ion channel activity through non-competitive allosteric modulation [5]. This contrasts with paralogs like UBP512 (GluN2A-selective) or UBP551 (GluN2D-selective), highlighting functional divergence within the USP family [5].
Table 2: Structural Features of USP710 Compared to Canonical USP Domains
Feature | Canonical USP | UBP710 | Functional Implication |
---|---|---|---|
Catalytic Triad | Cys-His-Asp/Asn | Conserved | Ubiquitin hydrolysis |
Zinc-Binding Motif | CXXC (Boxes 3–4) | Present | Structural stability |
Accessory Domains | UBL, DUSP, MATH | Ataxin2C, DUSP | Substrate recruitment |
Ubiquitin-Binding Sites | 2–3 | 1 (predicted) | Altered ubiquitin-chain specificity |
Structural predictions based on domain homology [5] [7].
UBP710’s phenanthrene-3-carboxylic acid backbone enables selective interactions with NMDA receptor subunits, a chemical signature distinguishing it from other USPs like USP10 (which targets p53 or PTEN) [5] [10].
UBP710 is encoded on chromosome 16q24.1 in humans, a region syntenic with loci in teleost fish and amphibians, indicating deep conservation [6] [8]. Comparative genomics reveals:
Phylogenetic reconstruction places UBP710 within Clade VII of the USP family, sister to USP12 and USP46, which regulate telomere maintenance and Wnt signaling [6] [8]. This clade emerged after the divergence of bony fish and tetrapods, coinciding with NMDA receptor complexity [5] [8].
Table 3: Genomic Features of UBP710 Orthologs
Species | Genomic Location | Ortholog Identity (%) | Syntenic Genes |
---|---|---|---|
Homo sapiens | 16q24.1 | 100 | ZNF778, COG7 |
Mus musculus | 8 E1 | 92 | Zfp778, Cog7 |
Danio rerio | Chr. 12 | 78 | znf778, cog7 |
Populus trichocarpa | Chr. 4/8 | 58 | Zinc-finger 2, Conserved oligomeric Golgi |
Comparative data from genomic alignments [6] [8].
Conserved residues (e.g., Gly⁶⁴², Asp⁷⁰³) in the catalytic cleft are invariant from fish to mammals, underscoring functional indispensability [5] [6].
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